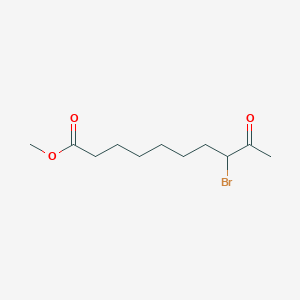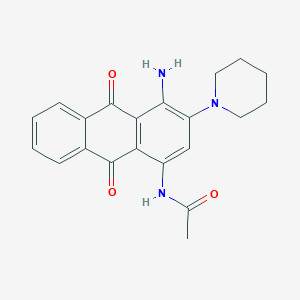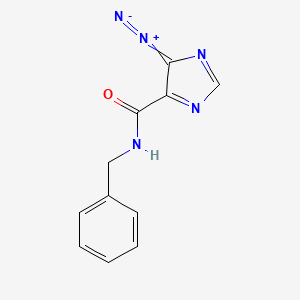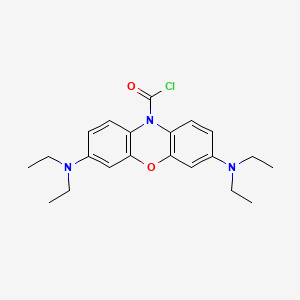
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one is an organic compound that belongs to the oxazolone family This compound is characterized by the presence of a bromomethyl group and a chloro substituent on the oxazolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one typically involves the bromination of 4-chloro-1,2-oxazol-3(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis can be applied, involving careful control of reaction conditions and purification steps to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form various oxazolone derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxazolones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-(substituted methyl)-4-chloro-1,2-oxazol-3(2H)-one derivatives.
Oxidation: Formation of various oxidized oxazolone derivatives.
Reduction: Formation of 5-methyl-4-chloro-1,2-oxazol-3(2H)-one.
科学研究应用
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
相似化合物的比较
Similar Compounds
- 5-(Chloromethyl)-4-chloro-1,2-oxazol-3(2H)-one
- 5-(Methyl)-4-chloro-1,2-oxazol-3(2H)-one
- 5-(Bromomethyl)-4-methyl-1,2-oxazol-3(2H)-one
Uniqueness
5-(Bromomethyl)-4-chloro-1,2-oxazol-3(2H)-one is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity patterns compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
CAS 编号 |
83014-81-7 |
|---|---|
分子式 |
C4H3BrClNO2 |
分子量 |
212.43 g/mol |
IUPAC 名称 |
5-(bromomethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H3BrClNO2/c5-1-2-3(6)4(8)7-9-2/h1H2,(H,7,8) |
InChI 键 |
WJHVLYYBABXTPA-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=O)NO1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)



![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)




![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)
